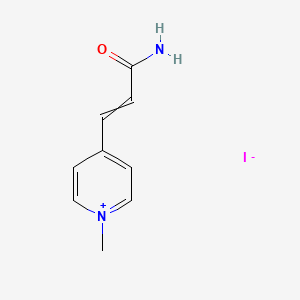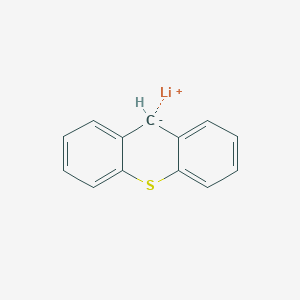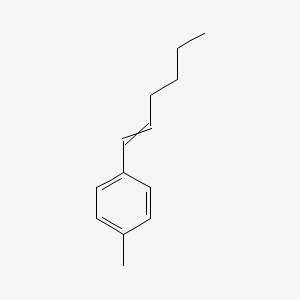
1-(Hex-1-en-1-yl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hex-1-en-1-yl)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a hex-1-en-1-yl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Hex-1-en-1-yl)-4-methylbenzene can be synthesized through various methods. One common approach involves the alkylation of toluene with hex-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hex-1-en-1-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond in the hex-1-en-1-yl group can be achieved using catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1-(hexyl)-4-methylbenzene.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-(Hex-1-en-1-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Hex-1-en-1-yl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Hex-1-en-1-yl)benzene: Lacks the methyl group on the benzene ring.
4-Methylstyrene: Lacks the hex-1-en-1-yl group.
1-(Hex-1-en-1-yl)-4-ethylbenzene: Contains an ethyl group instead of a methyl group.
Uniqueness: 1-(Hex-1-en-1-yl)-4-methylbenzene is unique due to the presence of both the hex-1-en-1-yl group and the methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61153-37-5 |
|---|---|
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
1-hex-1-enyl-4-methylbenzene |
InChI |
InChI=1S/C13H18/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h6-11H,3-5H2,1-2H3 |
Clé InChI |
BPNRCAKPBNDWPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)
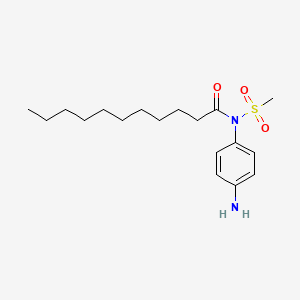
![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)

![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
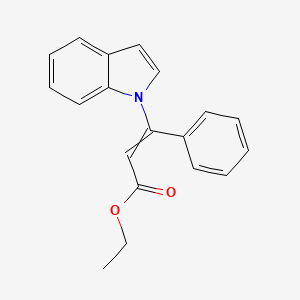
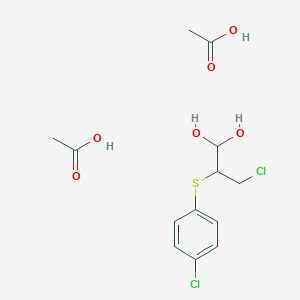

![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
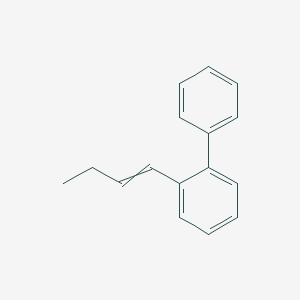
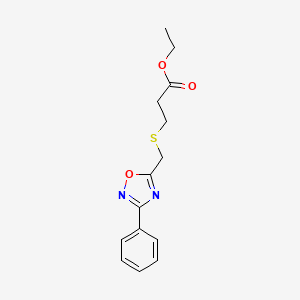
![1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B14591785.png)
